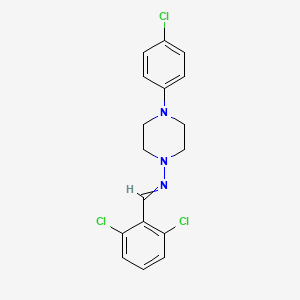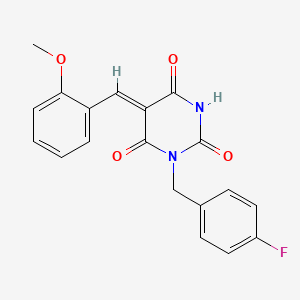
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies that fight infections. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
作用机制
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine works by inhibiting the activity of BTK, a key enzyme in the B cell signaling pathway. BTK plays a crucial role in B cell development and activation, and its dysregulation has been linked to various diseases. By inhibiting BTK, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine blocks B cell activation and proliferation, leading to a reduction in antibody production and inflammation.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been shown to reduce B cell activation and proliferation, leading to a reduction in antibody production and inflammation. 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. Additionally, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine may have limited efficacy in patients with mutations in the BTK gene or other genetic alterations that affect the B cell signaling pathway.
未来方向
There are several potential future directions for the development and use of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine. One area of interest is the use of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer patients. Another area of interest is the development of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine as a topical or inhaled therapy for inflammatory conditions such as asthma and COPD. Additionally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors such as 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine, and to develop strategies to overcome this resistance.
合成方法
The synthesis of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine involves a multi-step process that starts with the reaction of 4-chloroaniline with 2,6-dichlorobenzaldehyde to form 4-(2,6-dichlorobenzylideneamino)phenol. This intermediate is then reacted with piperazine to produce 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine. The synthesis of 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been optimized to improve yield and purity, and various analytical techniques are used to confirm the identity and purity of the final product.
科学研究应用
4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been studied extensively for its potential therapeutic applications in various diseases. In preclinical studies, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has shown promising results in inhibiting BTK activity and suppressing B cell activation, which could be beneficial in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has also been studied in autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus, where it has shown potential in reducing inflammation and improving clinical outcomes. Additionally, 4-(4-chlorophenyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine has been studied in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where it has shown potential in reducing airway inflammation and improving lung function.
属性
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3N3/c18-13-4-6-14(7-5-13)22-8-10-23(11-9-22)21-12-15-16(19)2-1-3-17(15)20/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTOZMFPYMFHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1H-indole-3-carbaldehyde [(2-methyl-1H-indol-3-yl)methylene]hydrazone](/img/structure/B6054447.png)
![N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6054455.png)
![N-[2-(3-isoxazolylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6054460.png)
![4-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-7-methyl-2H-chromen-2-one](/img/structure/B6054465.png)
![N-{2-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6054488.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B6054496.png)
![methyl 3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6054502.png)
![N,N-diallyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054504.png)
![2-[(4-fluorophenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6054506.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6054524.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6054544.png)
![methyl 1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6054547.png)
![1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B6054549.png)